5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as 3,4-dimethoxyphenyl and 4-ethoxyphenyl derivatives, followed by their coupling with trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine cores under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, trifluoroacetic acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, modulating cellular signaling pathways and leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds
- 3-Amino-5-trifluoromethyl-1,2,4-triazole derivatives
- Trifluoromethyl-substituted triazolo[1,5-a]pyrimidine derivatives
Uniqueness
5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, while the dimethoxyphenyl and ethoxyphenyl groups contribute to its diverse reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H25F3N4O4 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H25F3N4O4/c1-4-35-16-8-6-15(7-9-16)28-23(32)18-13-22-29-17(12-21(24(25,26)27)31(22)30-18)14-5-10-19(33-2)20(11-14)34-3/h5-11,13,17,21,29H,4,12H2,1-3H3,(H,28,32) |
InChI Key |
ZTBAWLYPLIPAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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